molecular formula C15H10ClNO3 B3369015 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione CAS No. 22359-44-0

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione

Cat. No.: B3369015
CAS No.: 22359-44-0
M. Wt: 287.7 g/mol
InChI Key: HUQAZTJPZNRJDY-UHFFFAOYSA-N
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Description

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloro group at the second position, a furan-2-ylmethylamino group at the third position, and a naphthalene-1,4-dione core structure. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione typically involves the following steps :

    Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and furan-2-ylmethanamine.

    Reaction Conditions: The reaction is carried out in an anhydrous environment at 0°C. The starting materials are mixed with sodium bicarbonate in a double-mouth flask, and anhydrous methanol is used as the solvent.

    Reaction Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC) with a developing phase of petroleum ether and acetic ether.

    Product Isolation: After 24 hours, the reaction mixture is concentrated using a rotary evaporator, and the crude solid is dissolved in a methanol-tetrahydrofuran mixture. The product is obtained as red crystals upon volatilization at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, leading to the formation of hydroquinone derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Condensation Reactions: Aldehydes and ketones in the presence of acid or base catalysts are used for condensation reactions.

Major Products Formed

    Substitution Products: Various substituted naphthoquinones.

    Redox Products: Hydroquinone derivatives.

    Condensation Products: Schiff bases and related compounds.

Scientific Research Applications

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione has several scientific research applications :

    Antimicrobial and Antifungal Agents: This compound has shown high antifungal activity against Candida albicans and Aspergillus niger.

    Anticancer Research: Naphthoquinone derivatives are being studied for their potential anticancer properties.

    Biological Studies: Used in studies to understand the mechanism of action of naphthoquinones and their derivatives.

    Chemical Synthesis: Employed as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione involves several molecular targets and pathways :

    Redox Cycling: The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.

    Enzyme Inhibition: This compound can inhibit various enzymes, including those involved in cellular respiration and DNA synthesis.

    DNA Intercalation: The planar structure of the naphthoquinone core allows it to intercalate into DNA, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-[(thiophen-2-ylmethyl)amino]naphthalene-1,4-dione: Similar structure with a thiophene ring instead of a furan ring.

    2-Chloro-3-[(pyridin-2-ylmethyl)amino]naphthalene-1,4-dione: Contains a pyridine ring instead of a furan ring.

    2-Chloro-3-[(benzylamino)]naphthalene-1,4-dione: Contains a benzyl group instead of a furan ring.

Uniqueness

The presence of the furan ring contributes to its distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

2-chloro-3-(furan-2-ylmethylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQAZTJPZNRJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286353
Record name MLS002608685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22359-44-0
Record name MLS002608685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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